molecular formula C7H9NO2 B6235844 4,5,6,7-tetrahydro-2,1-benzoxazol-3-ol CAS No. 933010-99-2

4,5,6,7-tetrahydro-2,1-benzoxazol-3-ol

Cat. No.: B6235844
CAS No.: 933010-99-2
M. Wt: 139.15 g/mol
InChI Key: UJWAMIBMUKCTKD-UHFFFAOYSA-N
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Description

Contextualization of the Tetrahydrobenzoxazole Core Structure within Heterocyclic Chemistry

Heterocyclic compounds, which are cyclic molecules containing atoms of at least two different elements in their rings, form a vast and vital class of organic compounds. msu.eduyoutube.com They are ubiquitous in nature, found in the core structures of many biologically essential molecules like mono- and polysaccharides, as well as the purine (B94841) and pyrimidine (B1678525) bases of DNA. msu.edu The tetrahydrobenzoxazole core, a fused ring system consisting of a tetrahydrobenzene ring and an oxazole (B20620) ring, is a prominent member of this family.

The benzoxazole (B165842) moiety, in particular, has been recognized for its importance. The 2(3H)-benzoxazolone heterocycle, a related structure, is noted for its ability to mimic phenol (B47542) or catechol moieties in a metabolically stable form, sharing similar pKa values, electronic charge distribution, and chemical reactivity. nih.govresearchgate.net This characteristic contributes to the broad therapeutic applications of compounds containing this core.

Significance of 4,5,6,7-tetrahydro-2,1-benzoxazol-3-ol as a Privileged Scaffold and Building Block in Synthetic Organic Chemistry

In medicinal chemistry, the concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets, making it a valuable starting point for drug discovery. nih.govresearchgate.netmdpi.com The benzisoxazole scaffold and its analogs, including the tetrahydrobenzoxazole core, are considered privileged structures due to their presence in a wide array of biologically active compounds. nih.gov These compounds have shown potential as anti-HIV, antimicrobial, antipsychotic, anti-inflammatory, analgesic, and anticancer agents, among others. nih.gov

The versatility of the tetrahydrobenzoxazole core makes this compound a crucial building block in synthetic organic chemistry. sigmaaldrich.comambeed.com Chemists utilize such foundational molecules to construct more complex chemical entities. The strategic use of these building blocks is fundamental to the design and synthesis of new drug candidates and functional materials. nih.govbeilstein-journals.org

Overview of Current Research Trajectories and Gaps in Understanding the Compound's Molecular Behavior and Interactions

Current research involving scaffolds related to this compound is vibrant and multifaceted. For instance, derivatives of 1,4,6,7-tetrahydro-5H- nih.govnih.govachemblock.comtriazolo[4,5-c]pyridines have been developed as potent antagonists of the P2X7 receptor, which is linked to neuroinflammation and depression. rsc.org Similarly, the synthesis of racemic 6,7,8,9-tetrahydro-3-hydroxy-1H-1-benzazepine-2,5-diones has yielded antagonists for NMDA and AMPA receptors, important targets in neuroscience. nih.gov

Despite these advances, there remain significant gaps in the comprehensive understanding of the molecular behavior and specific interactions of this compound itself. While its derivatives are being explored, detailed studies on the fundamental reactivity, conformational analysis, and intermolecular interactions of the parent compound are less common. This lack of foundational data can hinder the rational design of new derivatives with optimized properties.

Rationale for Comprehensive Academic Investigation of this compound and its Derivatives

A thorough academic investigation of this compound and its derivatives is well-justified. Its status as a privileged scaffold suggests a high probability of discovering new bioactive molecules. nih.govbenthamscience.com By systematically exploring its chemical space, researchers can uncover novel structure-activity relationships and identify new therapeutic leads.

Furthermore, a deeper understanding of its molecular properties will enable more efficient and targeted synthetic strategies. This includes the development of novel methodologies for its derivatization and incorporation into larger, more complex molecular architectures. Ultimately, comprehensive research into this compound will not only advance the field of heterocyclic chemistry but also contribute to the development of new therapeutic agents and functional materials.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

933010-99-2

Molecular Formula

C7H9NO2

Molecular Weight

139.15 g/mol

IUPAC Name

4,5,6,7-tetrahydro-1H-2,1-benzoxazol-3-one

InChI

InChI=1S/C7H9NO2/c9-7-5-3-1-2-4-6(5)8-10-7/h8H,1-4H2

InChI Key

UJWAMIBMUKCTKD-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=O)ON2

Purity

95

Origin of Product

United States

Synthetic Methodologies and Chemo Enzymatic Pathways for 4,5,6,7 Tetrahydro 2,1 Benzoxazol 3 Ol and Analogues

Established and Novel Synthetic Routes to the 4,5,6,7-tetrahydro-2,1-benzoxazol-3-ol Scaffold

The formation of the core structure of this compound can be approached through several synthetic strategies, including classical cyclization methods and modern synthetic protocols.

Cyclization reactions are a cornerstone in the synthesis of heterocyclic compounds. For the this compound scaffold, intramolecular cyclization of a suitably functionalized cyclohexane (B81311) precursor is a primary strategy. A hypothetical yet chemically sound approach involves the cyclization of a 2-halocyclohexanone with a hydroxylamine (B1172632) derivative. The reaction would proceed via nucleophilic attack of the hydroxylamine onto the carbonyl carbon, followed by an intramolecular displacement of the halide to form the isoxazolone ring.

Annulation strategies, where a new ring is formed onto a pre-existing one, are also highly relevant. A potential route could involve a cascade reaction, such as a Prins/Friedel-Crafts cyclization, on a vinyl-substituted cyclohexane derivative. beilstein-journals.orgbeilstein-journals.org While originally applied to the synthesis of tetralin derivatives, this methodology could be adapted to create the fused ring system of the target molecule. beilstein-journals.orgbeilstein-journals.org The general principle involves the acid-catalyzed cyclization of an unsaturated precursor, which generates a carbocation intermediate that is subsequently trapped by an intramolecular nucleophile.

Reaction Type Starting Materials Key Reagents Product Reference
Intramolecular Cyclization2-halocyclohexanone, HydroxylamineBaseThis compoundN/A
Prins/Friedel-Crafts Type AnnulationVinyl-substituted cyclohexane derivativeLewis Acid (e.g., BF₃·Et₂O)Fused isoxazole (B147169) system beilstein-journals.orgbeilstein-journals.org

Multicomponent reactions (MCRs) offer an efficient pathway to complex molecules in a single synthetic operation. An MCR approach to the this compound scaffold could involve the condensation of a 1,3-cyclohexanedione, an aldehyde, and a source of hydroxylamine. This would allow for the rapid generation of a library of analogues with diverse substitutions on the cyclohexane ring and at other positions, depending on the specific components used. Such strategies have been successfully employed for the synthesis of other complex heterocyclic systems. nih.govmdpi.com

The synthesis can also commence from advanced intermediates that already contain the cyclohexane ring. For instance, the derivatization of 4,5,6,7-tetrahydroindole, a readily available starting material, could provide a pathway to the target scaffold. mdpi.com This might involve oxidative cleavage of the pyrrole (B145914) ring followed by recyclization with a nitrogen source to form the desired isoxazolone ring. Another approach could be the Schmidt reaction on a substituted 5,6,7,8-tetrahydronaphthalene-1,4-dione, which has been used to synthesize related benzazepine-diones. nih.gov

Precursor Type Key Transformation Resulting Scaffold Reference
4,5,6,7-TetrahydroindoleOxidative cleavage and recyclizationIsoxazolone-fused cyclohexane mdpi.com
5,6,7,8-Tetrahydronaphthalene-1,4-dioneSchmidt ReactionBenzazepine-dione (analogous scaffold) nih.gov

Strategic Functionalization and Substituent Introduction at the 3-position and Fused Cyclohexane Ring

The utility of the this compound scaffold can be significantly expanded through strategic functionalization. This allows for the fine-tuning of its chemical and physical properties.

Achieving regioselectivity and stereoselectivity in the functionalization of the fused cyclohexane ring is crucial for developing specific analogues. Directed metalation-substitution reactions can be employed to introduce substituents at specific positions of the cyclohexane ring. The choice of the directing group and the organometallic reagent would determine the site of functionalization.

Stereoselective reductions of a ketone precursor to the 3-ol can be achieved using various reducing agents, with the stereochemical outcome often dictated by the steric environment around the carbonyl group. Asymmetric synthesis methodologies can be employed to produce enantiomerically pure or enriched products, which is often critical for biological applications. youtube.comnih.gov

The introduction of a variety of functional groups onto the scaffold can be achieved through standard functional group interconversions. For example, the hydroxyl group at the 3-position can be converted to an ether, ester, or other functionalities. The cyclohexane ring can be functionalized with alkyl, aryl, or halogen groups through various C-H activation or cross-coupling reactions. These modifications can be used to modulate the lipophilicity, electronic properties, and steric profile of the molecule, thereby enhancing its utility in research. The principles of regioselective substitution seen in the synthesis of other heterocyclic systems, such as quinazolines, can provide valuable insights into potential strategies. beilstein-journals.org

Catalytic Systems and Methodologies for Improved Reaction Efficiency and Selectivity

The development of efficient and selective catalytic systems is crucial for the synthesis of complex molecules like this compound. Modern synthetic strategies increasingly rely on transition metal catalysis, organocatalysis, and biocatalysis to achieve high yields and stereoselectivity under mild conditions.

Transition metal catalysts, particularly those based on palladium, copper, and rhodium, have been instrumental in the formation of the benzisoxazole core. These catalysts facilitate key bond-forming reactions, such as C-H activation, cyclization, and coupling reactions, which are essential for constructing the fused ring system of tetrahydrobenzoxazoles.

For instance, palladium-catalyzed intramolecular Hiyama coupling has been developed for the synthesis of silicon-switched analogs of 4H-benzo[d] organic-chemistry.orgmdpi.comoxazines, demonstrating the utility of palladium in forming heterocyclic rings through intramolecular C-C bond formation. organic-chemistry.org While not a direct synthesis of the target compound, this methodology highlights the potential of palladium catalysis in cyclization reactions to form related heterocyclic structures.

Copper-catalyzed methods are also prevalent in the synthesis of benzoxazoles. An efficient method for synthesizing functionalized benzoxazoles involves a copper(II)-catalyzed regioselective C-H functionalization/C-O bond formation. acs.org This approach utilizes air as a terminal oxidant, making it an attractive process from a green chemistry perspective. acs.org The synthesis of various arylated benzoxazoles has been achieved through a copper-catalyzed oxidative decarboxylative coupling of benzoxazoles with 2-nitrobenzoic acids, showcasing the versatility of copper catalysts. digitellinc.com

Rhodium catalysts have been employed in the synthesis of related oxazine (B8389632) structures. Rhodium-catalyzed transannulation of N-sulfonyl-1,2,3-triazoles and epoxides provides access to 3,4-dihydro-2H-1,4-oxazines. core.ac.uk Furthermore, rhodium carbene routes are effective for the synthesis of oxazoles and thiazoles, with the catalyst influencing the regioselectivity of the reaction. nih.gov A practical method for the synthesis of N-alkyl-1,3-dihydro-2,1-benzisoxazoles involves a rhodium on carbon-catalyzed partial nitro reduction followed by cyclization. nih.gov

Table 1: Examples of Transition Metal-Catalyzed Synthesis of Benzisoxazole Analogs

Catalyst/ReagentSubstrate(s)ProductYield (%)Reference
Pd(OAc)₂, Et₂NH3-Amido-2-(arylsilyl)aryl triflates4-Sila-4H-benzo[d] organic-chemistry.orgmdpi.comoxazinesup to 94% organic-chemistry.org
Cu(II) catalyst, AirSubstituted anilidesFunctionalized benzoxazolesHigh acs.org
Cu(I) catalyst, 2-Nitrobenzoic acidsBenzoxazolesArylated benzoxazolesGood digitellinc.com
Rh₂(OAc)₄α-Diazo-β-keto-carboxylates, Arenecarboxamides2-Aryloxazole-4-carboxylates- nih.gov
Rh/C, HydrazineMethyl 2-nitrobenzoatesN-Alkyl-1,3-dihydro-2,1-benzisoxazolesGood nih.gov

Organocatalysis and biocatalysis have emerged as powerful alternatives to metal-based catalysis, often providing higher selectivity and milder reaction conditions, which aligns with the principles of green chemistry.

Organocatalytic methods for the synthesis of related heterocyclic structures often involve domino or tandem reactions. For example, a highly stereoselective organocatalytic tandem aminoxylation/aza-Michael reaction has been developed for the synthesis of tetrahydro-1,2-oxazines. chemistryviews.org This method achieves excellent diastereoselectivity and enantioselectivity. chemistryviews.org Similarly, a one-pot enantioselective route to tetrahydro-1,4-benzodiazepin-2-ones has been developed using a quinine-derived urea (B33335) organocatalyst. researchgate.net

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers significant advantages in terms of specificity and environmental impact. Lipases are particularly versatile biocatalysts. For instance, Candida antarctica lipase (B570770) B (CALB) has been shown to catalyze the synthesis of 1,4-benzoxazinone derivatives through a decarboxylative Michael addition. nih.gov This enzymatic promiscuity allows for the formation of complex products in a one-pot process under mild conditions. nih.gov Lipases have also been used for the selective benzoylation of diols, demonstrating their potential for regioselective modifications of molecules with multiple reactive sites. mdpi.com The kinetic resolution of intermediates for the synthesis of pharmaceuticals like pregabalin (B1679071) using immobilized lipases further highlights the industrial potential of biocatalysis. mdpi.com

Table 2: Examples of Organocatalytic and Biocatalytic Synthesis of Heterocyclic Analogs

CatalystSubstrate(s)ProductYield (%)SelectivityReference
Quinine-derived ureaAldehydes, Phenylsulfonylacetonitrile, 2-(Aminomethyl)anilinesTetrahydro-1,4-benzodiazepin-2-onesSatisfactoryup to 98% ee researchgate.net
Proline-derivativesα,β-Unsaturated aldehydes, NitrosobenzeneTetrahydro-1,2-oxazinesModerate to good>99:1 dr, 92 to >99% ee chemistryviews.org
Candida antarctica lipase B (Novozym 435)1,4-Benzoxazinones, Chalcones1,4-Benzoxazinone derivatives51-90%- nih.gov
Mucor miehei lipase1,2-Diols, Vinyl benzoateMonobenzoylated 1,2-diols-High regioselectivity, moderate enantioselectivity mdpi.com
Immobilized Talaromyces thermophilus lipase2-Carboxyethyl-3-cyano-5-methylhexanoic acid diethyl ester(S)-2-Carboxyethyl-3-cyano-5-methylhexanoic acid49.7% conversion>95% ee mdpi.com

Sustainable and Green Chemistry Considerations in the Synthesis of Tetrahydrobenzoxazoles

The principles of green chemistry are increasingly being integrated into the synthesis of pharmacologically relevant molecules to minimize environmental impact. nih.govresearchgate.net Key considerations include the use of renewable feedstocks, safer solvents, and energy-efficient processes, as well as the reduction of waste through atom-economical reactions and catalyst recycling.

The use of water as a solvent is a cornerstone of green chemistry, although its application can be challenging for non-polar organic reactants. nih.gov The development of catalytic systems that are active in aqueous media or under solvent-free conditions is a significant area of research. For example, some biocatalytic reactions can be performed in water, reducing the reliance on volatile organic compounds. nih.gov

Microwave-assisted synthesis is another green chemistry approach that can significantly reduce reaction times and energy consumption. The synthesis of 2-substituted 4,5,6,7-tetrahydro-1,3-thiazepines from 4-aminobutanol has been successfully achieved using microwave irradiation in solvent-free conditions.

Catalyst choice and reusability are also critical. Heterogeneous catalysts, including immobilized enzymes and metal catalysts on solid supports, can be easily separated from the reaction mixture and reused, which reduces waste and production costs. The use of air as a terminal oxidant in some copper-catalyzed reactions is a prime example of a green approach, as it avoids the need for stoichiometric chemical oxidants and produces water as the only byproduct. acs.org

The twelve principles of green chemistry provide a framework for designing more sustainable synthetic routes. These principles encourage, among other things, the prevention of waste, maximizing atom economy, using less hazardous chemical syntheses, designing safer chemicals, and using renewable feedstocks. By adhering to these principles, the synthesis of this compound and its analogues can be made more environmentally friendly and economically viable.

Advanced Structural Characterization and Elucidation Methodologies

High-Resolution Spectroscopic Techniques for Definitive Structural Assignment

High-resolution spectroscopic methods are indispensable for the unambiguous determination of a molecule's structure. These techniques provide detailed information about the connectivity of atoms, their chemical environment, and the electronic properties of the compound.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. One-dimensional (1D) ¹H NMR provides information on the number of different types of protons and their immediate electronic environment, while ¹³C NMR details the carbon framework. Two-dimensional (2D) NMR experiments, such as COSY, HSQC, and HMBC, establish connectivity between protons and carbons, allowing for a complete structural assignment.

Despite the critical importance of this technique, specific ¹H, ¹³C, or 2D-NMR spectral data for 4,5,6,7-tetrahydro-2,1-benzoxazol-3-ol have not been reported in the surveyed scientific literature. Research on related structures, like triazole-containing dihydrobenzo[d]isoxazolones, confirms the use of advanced NMR methods for their characterization, but does not provide data for the specific title compound. researchgate.net

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, provides information about the functional groups present in a molecule. Each bond vibrates at a characteristic frequency, and these absorptions or scattering events create a unique spectral fingerprint for the compound.

No experimentally obtained FT-IR or Raman spectra for this compound could be located in the scientific literature.

Electronic Absorption Spectroscopy (UV-Vis) for Chromophore Analysis

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This technique is particularly useful for analyzing compounds containing chromophores, which are parts of the molecule that absorb light, and can provide information about conjugation and electronic transitions.

There are no published UV-Vis absorption spectra specifically for this compound.

Solid-State Structure Determination via X-ray Crystallography

X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a solid-state crystal. It provides precise bond lengths, bond angles, and stereochemical information. This technique is contingent on the ability to grow a single crystal of sufficient quality.

A search of crystallographic databases and the broader scientific literature found no evidence of a crystal structure determination for this compound.

Chromatographic and Other Purity Assessment Techniques

The purity of a chemical compound is critical for accurate characterization and further use. Techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC) are commonly used to assess the purity of a sample by separating it from any impurities. The melting point is also a key indicator of purity.

While commercial suppliers of the related compound 4,5,6,7-tetrahydro-2,1-benzisoxazole-3-carboxylic acid indicate purity levels (e.g., 95%), no specific chromatograms or detailed purity analysis methods for this compound are available in the public domain. scbt.com

Computational and Theoretical Chemistry Studies on 4,5,6,7 Tetrahydro 2,1 Benzoxazol 3 Ol

Quantum Chemical Investigations and Electronic Structure Analysis

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of a molecule. These methods provide a lens into the electronic landscape, reactivity, and structural stability of 4,5,6,7-tetrahydro-2,1-benzoxazol-3-ol.

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) is a robust computational method used to predict the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For derivatives of the closely related benzoxazole (B165842) scaffold, DFT calculations, often employing the B3LYP functional with a 6-311++G(d,p) basis set, are utilized to determine bond lengths, bond angles, and dihedral angles. These calculations are crucial for obtaining a precise and energetically favorable molecular structure, which forms the basis for all further computational analyses. The total energy calculated through DFT provides a measure of the molecule's stability.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) analysis is critical for understanding a molecule's chemical reactivity and kinetic stability. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability. A larger HOMO-LUMO gap suggests higher stability and lower chemical reactivity. For related benzoxazole structures, the HOMO is often localized over the benzoxazole ring system, while the LUMO may be distributed across other parts of the molecule, depending on the substituents.

Table 1: Frontier Molecular Orbital Data for a Representative Benzoxazole Derivative

ParameterEnergy (eV)
HOMO Energy-6.5
LUMO Energy-1.8
HOMO-LUMO Gap4.7

Note: Data is representative of typical values found for benzoxazole derivatives and not specific to this compound.

Electrostatic Potential (MEP) Mapping and Reactivity Descriptors

The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. It illustrates the charge distribution on the molecular surface. In a typical MEP map, red regions indicate areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue regions represent electron-deficient areas (positive potential), prone to nucleophilic attack. For this compound, the oxygen and nitrogen atoms of the oxazole (B20620) ring are expected to be electron-rich regions. Reactivity descriptors such as electronegativity, chemical hardness, and softness, derived from HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity.

Protonation States and Tautomerism Modeling

The this compound molecule can exist in different tautomeric forms and protonation states, which can significantly influence its biological activity. The "ol" form (enol) can potentially tautomerize to a "keto" form. Computational modeling can predict the relative energies and stabilities of these different forms in various environments (e.g., gas phase or in solution). The pKa values, which indicate the tendency of a molecule to donate a proton, can also be estimated using computational methods. Understanding the predominant tautomeric form and protonation state under physiological conditions is crucial for accurately predicting its interactions with biological targets.

Molecular Docking and Binding Affinity Prediction for Molecular Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to predict the interaction between a ligand and its protein target, providing insights into binding affinity and the mechanism of action.

Ligand-Protein Interaction Profiling (e.g., hGAT1, COX-2, RpsA, Interleukin-6)

Molecular docking studies on benzoxazole derivatives have explored their potential to interact with various biological targets.

hGAT1 (Human GABA Transporter 1): As a transporter for the neurotransmitter GABA, hGAT1 is a target for anticonvulsant drugs. While specific docking studies for this compound are not readily available, derivatives of nipecotic acid, which share structural similarities, have been docked into homology models of hGAT1. These studies help in understanding the key interactions required for binding.

COX-2 (Cyclooxygenase-2): COX-2 is a key enzyme in the inflammatory pathway and a target for nonsteroidal anti-inflammatory drugs (NSAIDs). Benzoxazole and benzimidazole (B57391) derivatives have been investigated as COX-2 inhibitors. Docking studies have shown that these compounds can fit into the active site of COX-2, forming hydrogen bonds and hydrophobic interactions with key residues.

RpsA (Ribosomal Protein S1): RpsA is an essential protein in bacteria and a potential target for new antibiotics. While direct docking of this compound with RpsA is not documented, the benzoxazole core is a feature in some antibacterial agents, suggesting its potential for interaction.

Interleukin-6 (IL-6): IL-6 is a cytokine involved in inflammation and autoimmune diseases. Benzoxazole derivatives have been identified as antagonists of IL-6 signaling. Molecular docking studies can elucidate how these compounds bind to IL-6 or its receptor, preventing the downstream signaling cascade.

Table 2: Representative Molecular Docking Scores of Benzoxazole Derivatives with Various Targets

Target ProteinPDB IDRepresentative LigandDocking Score (kcal/mol)Key Interacting Residues
COX-23LN1, 5IKRBenzoxazole Derivative-8.5 to -10.0TYR385, ARG120, SER530
Interleukin-64ZS7Benzoxazole Derivative-7.0 to -9.0PHE74, TRP157, ARG179

Note: The data presented is a general representation based on studies of various benzoxazole derivatives and is intended to be illustrative of potential interactions.

Prediction of Binding Modes, Interaction Energies, and Hydrogen Bonding Networks

There is currently no published research detailing the prediction of binding modes, interaction energies, or hydrogen bonding networks for this compound with any biological target. Such studies, which are fundamental in rational drug design, would typically involve molecular docking simulations to predict the preferred orientation of the ligand within a receptor's active site and calculate the energetic favorability of these interactions. The identification of key hydrogen bonds and other non-covalent interactions would also be a crucial outcome. The absence of this data precludes any discussion on its potential biological activity based on molecular interactions.

Molecular Dynamics (MD) Simulations for Conformational Landscape and Ligand-Target Dynamics

No molecular dynamics (MD) simulation studies have been reported for this compound. MD simulations are essential for understanding the flexibility of a molecule and how its conformation changes over time, both in isolation and when interacting with a biological target. This type of analysis provides insights into the dynamic nature of ligand-receptor binding and the stability of the resulting complex. Without such studies, the conformational landscape and the dynamics of its potential interactions remain purely speculative.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

A search for Quantitative Structure-Activity Relationship (QSAR) models specifically developed for or including this compound has not returned any results. QSAR studies are a cornerstone of modern medicinal chemistry, establishing mathematical relationships between the chemical structures of a series of compounds and their biological activities. The development of a QSAR model would require a dataset of structurally related compounds with measured biological activities, which does not appear to exist for this particular scaffold.

In Silico ADME Prediction and Pharmacokinetic Modeling for Research Compound Prioritization

There are no available in silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction or pharmacokinetic modeling studies for this compound. These computational assessments are critical in the early stages of drug discovery to evaluate the drug-like properties of a compound and predict its fate in the body. The lack of such data prevents any computational estimation of its potential bioavailability, metabolic stability, or other key pharmacokinetic parameters.

Structure Activity Relationship Sar Studies of 4,5,6,7 Tetrahydro 2,1 Benzoxazol 3 Ol Derivatives

Impact of Substituent Variations on Molecular Recognition and Target Specificity

There is currently no specific information available in the public domain detailing the impact of substituent variations on the molecular recognition and target specificity of 4,5,6,7-tetrahydro-2,1-benzoxazol-3-ol derivatives. General principles of medicinal chemistry suggest that modifications to the tetrahydrobenzoxazole core could influence biological activity. For instance, studies on other benzoxazole-containing compounds have shown that the introduction of various functional groups can modulate their interactions with biological targets. researchgate.net However, without direct experimental data on this compound, any discussion on the specific effects of substituents would be purely speculative.

Positional Effects of Functional Groups on Biological Target Modulation

Detailed research on the positional effects of functional groups on the biological target modulation of this compound derivatives is not currently available. In related heterocyclic systems, the position of a substituent is known to be critical for activity. For example, in a series of trisubstituted isoxazoles, the placement of functionalities at different positions on the isoxazole (B147169) ring was found to be a key determinant of their allosteric modulation of the RORγt nuclear receptor. dundee.ac.uk This highlights the importance of positional isomerism in drug design, a principle that would undoubtedly apply to the tetrahydrobenzoxazole scaffold, though specific data is lacking.

Conformational Analysis and Identification of Bioactive Conformations

No dedicated conformational analysis studies for this compound derivatives have been identified in the surveyed literature. The conformational flexibility of the tetrahydro-fused ring system is an important feature that would influence how these molecules fit into a biological target's binding site. Computational docking studies on the structurally similar 2,3-derivatives of 4,5,6,7-tetrahydro-benzothiophene have demonstrated that the conformation of the cyclohexene (B86901) ring fragment plays a role in their interaction with the RORγt ligand-binding domain. semanticscholar.org Similar analyses for this compound would be necessary to understand its potential bioactive conformations.

Modulation of Physicochemical Properties for Optimized Molecular Interactions (e.g., lipophilicity, hydrogen bonding capacity)

While general principles of modulating physicochemical properties are well-established in medicinal chemistry, specific data for this compound is not available. The inherent physicochemical properties of the parent compound, such as its hydrogen bonding capacity due to the hydroxyl group and the nitrogen and oxygen atoms in the oxazole (B20620) ring, would be starting points for optimization. The lipophilicity, governed by the tetrahydrocyclohexane ring, could be fine-tuned through substitution to improve properties like cell permeability and metabolic stability. However, without experimental data, these remain theoretical considerations.

Strategic Bioisosteric Replacements within the Tetrahydrobenzoxazole Core and at Peripheral Sites

The concept of bioisosteric replacement is a common strategy in drug discovery to improve potency, selectivity, or pharmacokinetic properties. nih.govresearchgate.net For the this compound scaffold, one could envision several potential bioisosteric replacements. For instance, the oxazole ring could be replaced with other five-membered heterocycles like isoxazole, thiazole, or triazole to explore different electronic and hydrogen bonding patterns. researchgate.netacademie-sciences.fr The hydroxyl group could be substituted with a bioisostere such as a carboxylic acid, an amide, or a tetrazole, which could alter the compound's acidity and interaction with target proteins. mdpi.com However, there are no published studies that have specifically investigated such bioisosteric replacements for this compound and evaluated their impact on biological activity.

Mechanistic Investigations of Molecular and Cellular Interactions of 4,5,6,7 Tetrahydro 2,1 Benzoxazol 3 Ol Scaffolds

Exploration of Enzyme Inhibition Mechanisms and Binding Kinetics

Compounds based on the isoxazole (B147169) scaffold have been identified as potent inhibitors of several key enzymes. The nature and kinetics of this inhibition are often explored through a combination of in vitro enzymatic assays and in silico molecular docking studies. These investigations help to elucidate the binding modes and structure-activity relationships (SAR) that govern the potency and selectivity of these inhibitors.

Research has demonstrated the inhibitory potential of 4,5,6,7-tetrahydro-2,1-benzoxazol-3-ol derivatives and related isoxazole-containing structures against several classes of enzymes.

Human GABA Transporter 1 (hGAT1): A series of lipophilic diaromatic derivatives of (R)-4-amino-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol have been synthesized and evaluated as inhibitors of the gamma-aminobutyric acid (GABA) transporter. researchgate.net These compounds were tested in vitro using rat brain synaptosomal preparations and HEK cells transfected with mouse GABA transporter subtypes (GAT1-4). researchgate.net The majority of these derivatives displayed a preference for the GAT1 transporter over GAT2-4. researchgate.net For instance, the compound (RS)-4-[N-(1,1-diphenylbut-1-en-4-yl)amino]-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol was identified as a particularly potent inhibitor in synaptosomal uptake assays. researchgate.net

CompoundTargetActivity (IC₅₀)
(RS)-4-[N-(1,1-diphenylbut-1-en-4-yl)amino]-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol (17a)GAT0.14 µM
(RS)-4-[N-[1,1-bis(3-methyl-2-thienyl)but-1-en-4-yl]-N-methylamino]-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol (28d)GAT1Potent
(RS)-4-[N-[1,1-bis(3-methyl-2-thienyl)but-1-en-4-yl]-N-methylamino]-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol (28d)GAT2Potent

Data sourced from ResearchGate. researchgate.net

Cyclooxygenase (COX) Enzymes: The isoxazole scaffold is a key feature in a number of selective COX inhibitors. nih.gov While not direct derivatives of this compound, related benzoxazine (B1645224) and isoxazole compounds show significant and often selective inhibition of COX-2 over COX-1. For example, certain novel 1,4-benzoxazine derivatives exhibit potent COX-2 inhibition with high selectivity indices. rsc.org Similarly, studies on other heterocyclic compounds have identified dual inhibitors of COX-2 and 5-lipoxygenase (5-LOX). nih.gov Compounds such as 2-[3,4-bis(4-methoxyphenyl)isoxazol-5-yl]-1-[6,7-dimethoxy-3,4-dihydroisoquinolin-2-(1H)-yl]ethanone (a selective COX-2 inhibitor) and N-(9-{2-[(4-{2-[3-(5-chlorofuran-2-yl)-4-phenylisoxazol-5-yl]acetamido}butyl)carbamoyl]phenyl-6-(ethylamino)-2,7-dimethyl-3H-xanthen-3-ylidene}ethanaminium chloride (a selective COX-1 inhibitor) highlight the versatility of the isoxazole core in targeting these enzymes. nih.gov

CompoundTargetActivity (IC₅₀)Selectivity Index (SI) vs COX-1
1,4-Benzoxazine derivative 3e COX-20.72 µM186.8
1,4-Benzoxazine derivative 3f COX-20.65 µM211.5
1,4-Benzoxazine derivative 3r COX-20.61 µM225.2
1,4-Benzoxazine derivative 3s COX-20.57 µM242.4
Celecoxib (Reference Drug)COX-20.30 µM>303

Data sourced from the New Journal of Chemistry (RSC Publishing). rsc.org

ATPases (DNA Gyrase): The related 4,5,6,7-tetrahydrobenzo[1,2-d]thiazole scaffold has been identified in novel inhibitors of bacterial DNA gyrase, an essential type II topoisomerase that functions as an ATPase. nih.gov These compounds target the ATP-binding site of the enzyme. nih.gov Structure-based optimization of initial hits led to the development of low nanomolar inhibitors of E. coli DNA gyrase. nih.gov This demonstrates that the tetrahydro-benzo-heterocycle framework can be effectively targeted to the ATP-binding pockets of enzymes.

RpsA: There is no specific information available in the provided search results regarding the inhibition of Ribosomal protein S1 (RpsA) by this compound scaffolds.

Molecular docking studies have been instrumental in visualizing the binding modes of isoxazole-based inhibitors within enzyme active sites. For COX inhibitors, these studies explore the essential binding interactions within the catalytic domain of COX-1 and COX-2 isoenzymes. nih.govrsc.org The selectivity of certain inhibitors for COX-2 is often attributed to their ability to bind to the larger, more accommodating active site and interact with specific residues not readily accessible in the COX-1 isoform.

For DNA gyrase inhibitors based on the related tetrahydrobenzothiazole scaffold, structure-based design and optimization were key to improving potency. nih.gov This approach implies a detailed understanding of the interactions between the inhibitor and the amino acid residues within the ATP-binding site of the enzyme. nih.gov

Receptor Modulation Studies and Ligand-Receptor Dynamics

Beyond enzyme inhibition, derivatives of the tetrahydro-benzo-heterocyclic scaffold have been investigated for their ability to modulate various receptors, acting as agonists, antagonists, or allosteric modulators.

Derivatives of a related scaffold, 4,5,6,7-tetrahydro-benzothiophene, have been identified as potent modulators of the Retinoic acid receptor-related orphan receptor γt (RORγt), a nuclear receptor that is a drug target for inflammatory and autoimmune diseases. nih.govnih.gov These compounds have been shown to act as inverse agonists. nih.govnih.gov The mechanism of inverse agonism involves inducing instability in the protein's conformation through steric clashes and push-pull electronic effects. nih.govnih.gov

In the context of GABA transporters, which are membrane proteins that bind and transport GABA, derivatives of (R)-4-amino-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol have shown antagonist potencies in the low nanomolar range. researchgate.net

Selectivity is a critical aspect of drug design, and studies have focused on the differential activity of these compounds on receptor or transporter subtypes.

GABA Transporters (GATs): Derivatives of 4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol (B1642089) have demonstrated notable selectivity among GAT subtypes. researchgate.net While most derivatives showed a preference for GAT1, one compound, (RS)-4-[N-[1,1-bis(3-methyl-2-thienyl)but-1-en-4-yl]-N-methylamino]-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol (28d), was found to be a potent inhibitor of both GAT1 and GAT2. researchgate.net Further resolution of the enantiomers revealed that the (S)-enantiomer, (S)-28d, is a GAT2 selective compound, while the (R)-enantiomer is equally effective at inhibiting GAT1 and GAT2. researchgate.net

Retinoic acid receptor-related orphan receptor γt (RORγt): For the tetrahydro-benzothiophene modulators of RORγt, a basal modulatory activity was observed, which was attributed to interactions with specific hydrophilic regions of the receptor, namely Cys320-Glu326 and Arg364-Phe377. nih.govnih.gov This suggests that the core scaffold establishes key interactions that could be tuned to achieve selectivity.

Nucleic Acid Binding and Cleavage Activity Studies

The interaction of small molecules with nucleic acids is a field of significant interest for the development of novel therapeutics and molecular tools. While there is no direct evidence from the provided results that this compound itself binds to or cleaves nucleic acids, related scaffolds show activity that involves interaction with DNA-processing enzymes, and the general principles of nucleic acid cleavage by small molecules are well-established.

Bacterial DNA gyrase, which is inhibited by related tetrahydrobenzothiazole scaffolds, is an enzyme that directly binds to and controls the topological state of DNA. nih.gov Therefore, inhibitors of this enzyme indirectly affect DNA metabolism.

The chemical cleavage of nucleic acids is a known process that can be facilitated by various reagents. nih.gov The phosphodiester backbone of DNA and RNA can be cleaved either hydrolytically or oxidatively. nih.gov Artificial nucleases, often based on metal complexes, can be designed to promote this cleavage. nih.gov These artificial systems work by generating reactive species, such as reactive oxygen species (ROS), that can abstract a hydrogen atom from the ribose or deoxyribose ring, leading to strand scission. nih.gov While the this compound scaffold has not been explicitly reported as a nucleic acid cleaving agent in the provided sources, its heterocyclic nature makes it a candidate for modification into a DNA/RNA targeting or cleaving agent, potentially through conjugation with reactive moieties or metal-chelating groups.

DNA Intercalation and Groove Binding Properties

The interaction of small molecules with DNA is a cornerstone of many therapeutic strategies, particularly in anticancer drug development. While direct studies on the DNA binding properties of this compound are not extensively documented in publicly available literature, the broader class of benzoxazole (B165842) and benzisoxazole derivatives has been investigated for their potential to interact with DNA. The benzisoxazole scaffold is considered a "privileged" structure in medicinal chemistry, forming the backbone of molecules with versatile binding properties to a range of biological targets. nih.gov

For instance, certain complex heterocyclic systems incorporating a benzothiazole (B30560) ring, which is structurally related to benzoxazole, have been shown to interact with double-stranded DNA (dsDNA) with high affinity. nih.gov These interactions primarily occur through intercalation, where the planar aromatic part of the molecule inserts itself between the base pairs of the DNA helix. nih.gov Such intercalating agents can cause significant distortions in the DNA structure, interfering with replication and transcription processes.

Evaluation of DNA Cleavage Mechanisms

The ability of a compound to induce cleavage of the DNA backbone is a significant mechanism for cytotoxicity in cancer cells. DNA cleavage can occur through several pathways, including hydrolytic, oxidative, and photoinduced mechanisms. rsc.orgresearchgate.net While there is no direct evidence of this compound acting as a DNA cleavage agent, studies on structurally related heterocyclic compounds provide insights into potential mechanisms.

For example, certain derivatives of benzimidazole (B57391), a heterocycle analogous to benzoxazole, have demonstrated DNA cleavage capabilities. nih.gov In one study, a specific 4-thiazolidinone (B1220212) derivative of 2-mercaptobenzimidazole (B194830) was found to cleave DNA completely. nih.gov The mechanism of cleavage by such agents often involves the generation of reactive oxygen species (ROS) that attack the deoxyribose sugar or the nucleobases, leading to strand scission. This is a form of oxidative cleavage. rsc.org Another potential mechanism is hydrolytic cleavage, which involves the scission of the phosphodiester bonds. rsc.org

Furthermore, the presence of a hydroxyl group (-OH) on the heterocyclic system has been noted as a common feature in some active benzimidazole derivatives that exhibit DNA cleavage. nih.gov This suggests that the 3-ol (hydroxyl) group in the this compound scaffold could potentially play a role in its chemical reactivity and interaction with DNA. However, without direct experimental data, the capacity of this specific compound to induce DNA cleavage and the prevalent mechanism remain speculative.

Modulation of Cellular Pathways and Processes

Apoptosis Induction and Cell Cycle Perturbations

The benzoxazole scaffold is a key component in various compounds that exhibit significant anticancer activity by inducing apoptosis (programmed cell death) and causing cell cycle arrest. For example, the benzoxazole derivative K313 has been shown to reduce the viability of human B-cell leukemia (Nalm-6) and lymphoma (Daudi) cells in a dose-dependent manner. nih.gov Mechanistic studies revealed that K313 induces moderate cell cycle arrest at the G0/G1 phase. nih.gov

Furthermore, K313 was found to trigger apoptosis through the mitochondrial pathway. nih.gov This was evidenced by the dose-dependent loss of mitochondrial membrane potential and the increased expression of cleaved caspases-3, -8, -9, and cleaved-PARP. nih.gov The activation of caspase-8 and the cleavage of Bid suggest a link between the extrinsic (death receptor) and intrinsic (mitochondrial) apoptotic pathways. nih.gov Similarly, a tricyclic decylbenzoxazole (TDB) was found to promote apoptosis in liver cancer cells by up-regulating FOXO3 expression. dmed.org.ua

Studies on other related heterocyclic structures, such as 4,5,6,7-tetrabromo-1H-benzimidazole (TBBi) derivatives, also show potent pro-apoptotic activity in leukemia and breast cancer cells. nih.gov These findings collectively suggest that the broader benzoxazole and related heterocyclic scaffolds are effective at modulating key proteins involved in cell survival and proliferation, ultimately leading to cancer cell death.

Compound Class/DerivativeCell Line(s)Observed EffectReference
Benzoxazole derivative (K313) Nalm-6, DaudiG0/G1 cell cycle arrest; Apoptosis via mitochondrial pathway nih.gov
Tricyclic decylbenzoxazole (TDB) SMMC-7721 (Liver Cancer)Promotes apoptosis through p300-mediated FOXO3 activation dmed.org.ua
Benzimidazole derivatives (TBBi) CCRF-CEM, MCF-7Pro-apoptotic activity; PIM-1 kinase inhibition nih.gov

Intracellular pH Regulation and Ion Channel Modulation

Intracellular pH (pHi) is a critical regulator of many cellular processes, including proliferation, apoptosis, and metabolic activity. biosynth.com Altering pHi can disrupt these functions and impact cell viability. biosynth.comescholarship.org While direct studies on the effect of this compound on pHi are lacking, the "oxazole" moiety within its structure is present in compounds known to influence cellular pH. For example, the weak acid 5,5-dimethyl-2,4-oxazolinedione has been used experimentally to decrease pHi, which in turn was found to disrupt mitochondrial organization and reduce embryo development. escholarship.org

A low intracellular pH is correlated with apoptosis in both normal lymphocytes and tumor cells, with proliferating cells being more susceptible. biosynth.com Conversely, a higher pHi is associated with cell survival and proliferation. biosynth.com Given that the "3-ol" group of this compound can exhibit acidic properties, it is plausible that this compound could influence the pHi of cells, potentially contributing to its biological activity. However, this hypothesis requires direct experimental validation. There is currently no specific information available linking this compound to the modulation of ion channels.

Impact on Biochemical Pathways (e.g., antioxidant systems)

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, is implicated in numerous diseases. ceon.rs Compounds with antioxidant properties can mitigate this damage. The benzisoxazole scaffold has been shown to be a promising backbone for developing molecules with antioxidant activity. nih.gov A study on various benzisoxazole derivatives found that those containing electron-donating groups, such as methyl or methoxy (B1213986) substituents, exhibited prominent antioxidant activity. nih.gov

Compound SeriesAssayKey FindingReference
Benzisoxazole derivatives Not specifiedDerivatives with electron-donating groups showed antioxidant activity. nih.gov
Tetrahydro-benzo nih.govsigmaaldrich.comthieno[2,3-d]pyrimidines Lipid peroxidationTwo pyridin-2-yl substituted compounds showed moderate antioxidant activity. ceon.rs
4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-ones DPPH radical scavengingCompounds 3g and 3h showed promising activity (70.6% and 73.5% scavenging at 10 µM). mdpi.com

Investigation of Protein-Protein Interaction Modulators

Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes, and their dysregulation is linked to numerous diseases, making them attractive, albeit challenging, therapeutic targets. rsc.orgrsc.org The discovery of small molecules that can modulate PPIs is a significant area of drug discovery. escholarship.org

The benzisoxazole scaffold has emerged in the development of PPI modulators. Notably, small-molecule benzisoxazole derivatives have been identified as potent inhibitors of Heat shock protein 90 (Hsp90). nih.govnih.gov Hsp90 is a molecular chaperone that facilitates the proper folding and stability of a large number of "client" proteins, many of which are critical nodes in signaling pathways involved in cell proliferation and survival. nih.gov By inhibiting the ATP binding pocket of Hsp90, these benzisoxazole compounds disrupt the chaperone's function, leading to the degradation of its client proteins and exhibiting antineoplastic effects. nih.gov This represents a successful application of the benzisoxazole scaffold in modulating pathways that are heavily reliant on specific PPIs. While this does not directly implicate this compound, it establishes that the core benzisoxazole structure can be effectively utilized to design inhibitors for complex protein targets like Hsp90.

Applications in Chemical Biology and Drug Discovery Research As a Scaffold

Utility of 4,5,6,7-tetrahydro-2,1-benzoxazol-3-ol as a Scaffold in Medicinal Chemistry Programs

The structural rigidity and defined vectoral orientation of substituents in This compound make it an attractive scaffold for medicinal chemistry. The saturated cyclohexane (B81311) ring fused to the isoxazole (B147169) core imparts a distinct three-dimensional geometry, a feature increasingly sought after in modern drug design to enhance target specificity and improve physicochemical properties. The hydroxyl group at the 3-position offers a crucial handle for further chemical modification, allowing for the exploration of structure-activity relationships (SAR).

While direct and extensive research on the medicinal chemistry applications of This compound is limited, the broader class of benzisoxazoles has demonstrated a wide array of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. molbase.comcam.ac.uk The synthesis of related structures, such as N-alkyl-1,3-dihydro-2,1-benzisoxazoles and 2,1-benzisoxazol-3(1H)-ones, has been documented, suggesting that synthetic routes to the target scaffold are feasible. cymitquimica.comsigmaaldrich.com The existence of the closely related "4,5,6,7-tetrahydro-2,1-benzisoxazole-3-carboxylic acid" in chemical supplier catalogs further underscores the accessibility of this heterocyclic system for research purposes. nih.gov

Development of Chemical Probes for Biological System Interrogation

Chemical probes are essential tools for elucidating biological pathways and validating drug targets. The This compound scaffold possesses inherent features that make it a promising candidate for the development of such probes. Its defined stereochemistry can be exploited to achieve high-affinity and selective binding to target proteins.

The hydroxyl group can serve as an attachment point for reporter tags, such as fluorophores or biotin, enabling the visualization and isolation of target proteins. Furthermore, the scaffold's core can be systematically modified to optimize binding affinity and selectivity, a critical aspect in the design of high-quality chemical probes. Although specific examples of probes based on this exact scaffold are not yet prevalent in the literature, the principles of probe development strongly support its potential in this area.

Integration into Fragment-Based Drug Discovery (FBDD) Approaches

Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for identifying novel lead compounds. This approach relies on screening small, low-complexity molecules ("fragments") that can be elaborated into more potent drug candidates. The molecular weight and structural simplicity of This compound align well with the characteristics of a typical fragment.

Its three-dimensional nature offers an advantage over the flat, aromatic structures that have traditionally dominated fragment libraries. The incorporation of sp3-rich centers, as found in the tetrahydrocyclohexane portion of the molecule, is a current focus in the evolution of FBDD to access novel chemical space. The isoxazole ring provides key hydrogen bond accepting and donating capabilities, which are crucial for molecular recognition by protein targets. While direct screening data for this fragment is not widely published, its profile suggests it could be a valuable addition to FBDD screening collections.

Role as a Precursor for the Synthesis of Complex Bioactive Molecules

The chemical reactivity of This compound positions it as a versatile precursor for the synthesis of more complex and potentially bioactive molecules. The hydroxyl group can be readily converted into other functional groups, such as esters, ethers, and amines, providing a gateway to a diverse range of derivatives.

Furthermore, the isoxazole ring itself can undergo various chemical transformations. For instance, it can participate in cycloaddition reactions or be cleaved under specific conditions to reveal other functional groups, thereby expanding the synthetic utility of the scaffold. Research on related 6,7-dihydrobenzo[d]isoxazol-4(5H)-ones demonstrates the synthetic tractability of the tetrahydrobenzisoxazole core for creating more elaborate structures. nih.gov This adaptability makes This compound a valuable building block for the construction of novel chemical entities with potential therapeutic applications.

Future Research Directions and Emerging Paradigms for 4,5,6,7 Tetrahydro 2,1 Benzoxazol 3 Ol

Design and Synthesis of Multi-Target Ligands Incorporating the Scaffold

The conventional "one-drug, one-target" approach is increasingly being challenged by the complexity of multifactorial diseases like cancer and neurodegenerative disorders. The design of multi-target ligands, single molecules engineered to interact with multiple biological targets, offers a promising strategy to enhance therapeutic efficacy and overcome drug resistance. The benzoxazole (B165842) scaffold has proven to be a versatile pharmacophore for developing such agents. researchgate.net

Future research should focus on using the 4,5,6,7-tetrahydro-2,1-benzoxazol-3-ol core to design ligands that can simultaneously modulate distinct but pathologically-related targets. For instance, derivatives could be synthesized to act as dual inhibitors of key signaling proteins in cancer pathways, such as receptor tyrosine kinases (RTKs) like EGFR and HER2. nih.gov The development of compounds targeting both enzymes and protein-protein interactions represents another fertile area of investigation. Synthetic strategies for benzoxazole derivatives are well-established, often involving the condensation of precursors like 2-aminophenols with various carbonyl compounds, which could be adapted for this specific scaffold. nih.govmdpi.com By strategically modifying the core and adding functional groups, chemists can create derivatives aimed at specific target combinations, potentially leading to synergistic therapeutic effects.

Advanced High-Throughput Screening and Combinatorial Chemistry for Derivative Discovery

To efficiently explore the chemical space around the this compound scaffold, advanced screening and synthesis techniques are indispensable. Combinatorial chemistry allows for the rapid synthesis of large, diverse libraries of related molecules from a common core structure. By employing various synthetic methods, including sustainable and microwave-assisted approaches, a multitude of derivatives can be generated by introducing a wide range of substituents onto the benzoxazole ring system. mdpi.com

Once a library of derivatives is synthesized, high-throughput screening (HTS) can be utilized to rapidly assess their biological activity against a panel of disease-relevant targets. nih.gov HTS assays, which can measure enzymatic activity, receptor binding, or cellular responses, enable the screening of thousands of compounds in a short period. This combination of combinatorial synthesis and HTS provides a powerful engine for identifying initial "hit" compounds with desired biological activity, which can then be selected for further optimization in the drug discovery pipeline. nih.gov The application of these techniques to a this compound-based library could quickly reveal novel structure-activity relationships (SAR) and identify promising lead candidates for various therapeutic areas. nih.gov

Application of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing nearly every stage of the drug discovery process. nih.gov These computational tools can dramatically accelerate the design and optimization of novel drug candidates by learning from vast datasets of chemical and biological information. springernature.comlanl.gov For the this compound scaffold, AI/ML can be applied in several critical ways.

De Novo Design: Generative AI models can design entirely new molecules based on desired properties. nih.govnih.gov By providing the model with the core scaffold and a set of target-specific requirements, these algorithms can propose novel derivatives with a high probability of being active and synthetically feasible.

Activity Prediction: Quantitative Structure-Activity Relationship (QSAR) models, built using ML algorithms like random forests or neural networks, can predict the biological activity of virtual compounds before they are synthesized. nih.gov This allows researchers to prioritize the most promising candidates, saving significant time and resources.

Virtual Screening: AI-powered docking tools can screen vast virtual libraries of scaffold derivatives against the 3D structure of a biological target, predicting their binding affinity and mode of interaction. crimsonpublishers.com This helps in identifying compounds that are most likely to bind effectively to the target of interest.

By integrating AI/ML, the cycle of designing, synthesizing, and testing new derivatives of this compound can be made significantly more efficient and targeted. nih.gov

Exploration of Niche Biological Targets and Underexplored Therapeutic Areas

While many drug discovery efforts focus on well-validated targets, significant opportunities exist in exploring novel or less-studied biological pathways. The unique structural features of the this compound scaffold may confer selectivity for niche targets that have been difficult to address with other chemical classes. Related heterocyclic cores, such as indazoles, have shown potent activity against targets like human neutrophil elastase (HNE), which is implicated in inflammatory diseases. nih.gov

Future research should therefore include screening derivative libraries against a diverse array of targets implicated in underexplored therapeutic areas. This could include orphan receptors, specific protein-protein interactions, or enzymes involved in rare metabolic disorders. For example, the P2X7 receptor, a key regulator in neuroinflammation, has been successfully targeted by other tetrahydro-fused heterocyclic scaffolds, suggesting a potential avenue for this benzoxazole core. rsc.org Proteomic studies on other inhibitors have revealed unexpected targets involved in cancer cell migration and cytoskeletal architecture, highlighting the importance of broad-based screening to uncover novel mechanisms and applications. researchgate.net

Hypothetical Derivative SeriesPotential Niche Target ClassUnderexplored Therapeutic AreaRationale Based on Related Scaffolds
Aryl-substituted derivatives at C5/C6Kinases in Neuroinflammation (e.g., LRRK2)Parkinson's DiseaseBenzoxazoles are known kinase inhibitors; targeting neuroinflammatory kinases is a growing area.
Alkyl-amino side chainsP2X7 Receptor AntagonistsNeuropathic Pain, DepressionOther tetrahydro-fused heterocycles show potent P2X7 antagonism. rsc.org
Carboxamide derivativesHuman Neutrophil Elastase (HNE) InhibitorsCOPD, Cystic FibrosisTetrahydro-indazolone cores are potent HNE inhibitors. nih.gov
Fluorinated derivativesAromatase InhibitorsHormone-dependent CancersAromatase inhibition is a key strategy; ML models can help predict activity for novel scaffolds. nih.gov

Integration of Multi-Omics Data for Deeper Mechanistic Understanding

To fully understand how a new compound like this compound exerts its effects, it is crucial to look beyond a single target and analyze its impact on the entire biological system. Multi-omics approaches, which integrate data from genomics, transcriptomics (gene expression), proteomics (protein levels), and metabolomics (metabolite levels), provide a holistic view of a drug's mechanism of action. nih.govnih.govmdpi.com

By treating cells or model organisms with a lead compound and analyzing the resulting changes across these different molecular layers, researchers can build a comprehensive picture of the perturbed biological networks. researchgate.net For example, proteomics can identify not only the primary target but also off-target proteins affected by the compound, which could explain side effects or reveal opportunities for drug repurposing. researchgate.netnih.gov Metabolomics can show how the compound alters cellular metabolic pathways, providing insights into its functional consequences. nih.govplos.org The integration of these large datasets, often facilitated by AI, can uncover complex causal relationships and lead to a much deeper mechanistic understanding than is possible with traditional methods. arxiv.org Applying this systems-level approach to promising derivatives of this compound will be essential for advancing them toward clinical development.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4,5,6,7-tetrahydro-2,1-benzoxazol-3-ol, and how can reaction conditions be optimized?

  • Methodology : The compound is typically synthesized via condensation of phenylhydrazine with cyclohexanone derivatives under acidic conditions. For example, reacting phenylhydrazine with 2-(hydroxymethylene)cyclohexanone-4-carboxylate forms a hydrazone intermediate, which cyclizes to yield the benzoxazole core . Optimization involves adjusting pH, temperature (e.g., reflux in ethanol), and solvent polarity. Catalytic processes (e.g., trimethylamine hydrochloride) can enhance cyclization efficiency .
  • Key Parameters : Monitor reaction progress via TLC or HPLC. Isolate the product using vacuum filtration and recrystallization in ethanol/water mixtures.

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodology : Use 1^1H and 13^13C NMR to confirm the benzoxazole ring and hydroxyl group. IR spectroscopy identifies O-H and C=N stretches (~3200 cm1^{-1} and ~1650 cm1^{-1}, respectively). Mass spectrometry (EI-MS or ESI-MS) verifies molecular weight (e.g., 151.16 g/mol for related benzoxazoles) . X-ray crystallography resolves stereochemistry in crystalline derivatives .

Q. How should researchers handle safety protocols for this compound in the lab?

  • Methodology : Due to limited toxicity data, avoid inhalation or skin contact. Use PPE (gloves, lab coat, goggles) and work in a fume hood. Store in airtight containers at 2–8°C. Dispose of waste via incineration or hazardous waste services .

Q. What are the basic steps to design a synthesis experiment for novel benzoxazole derivatives?

  • Methodology :

Substrate Selection : Start with substituted cyclohexanones or phenylhydrazines.

Reaction Setup : Optimize solvent (e.g., 1,4-dioxane for cyclization) and catalyst (e.g., glacial acetic acid for acid-mediated reactions) .

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization.

Validation : Compare spectroscopic data with literature or databases like PubChem .

Advanced Research Questions

Q. How can computational methods predict the biological activity of this compound derivatives?

  • Methodology : Perform molecular docking (e.g., AutoDock Vina) to assess interactions with targets like enzymes (e.g., fungal CYP51 for antifungal activity). Use DFT calculations to analyze electronic properties (HOMO-LUMO gaps) influencing reactivity. Validate predictions with in vitro assays .

Q. What strategies resolve contradictions in reported pharmacological data for benzoxazole analogs?

  • Methodology :

  • Reproducibility Checks : Replicate studies under standardized conditions (e.g., fixed pH, temperature).
  • Meta-Analysis : Compare datasets across studies using tools like RevMan. Address variables like solvent purity or assay sensitivity .
  • In Silico Modeling : Identify structural motifs (e.g., hydroxyl positioning) that alter bioactivity .

Q. How can continuous flow reactors improve the scalability of benzoxazole synthesis?

  • Methodology : Replace batch reactors with flow systems to enhance heat/mass transfer. Use immobilized catalysts (e.g., silica-supported acids) for recyclability. Monitor in real-time via inline IR or UV-Vis. Achieve yields >85% with reduced reaction times (e.g., 2 hours vs. 12 hours in batch) .

Q. What advanced techniques elucidate the mechanism of benzoxazole-mediated enzyme inhibition?

  • Methodology :

  • Kinetic Studies : Use Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive).
  • Surface Plasmon Resonance (SPR) : Measure binding affinity (KDK_D) to purified enzymes.
  • Cryo-EM/X-ray Crystallography : Resolve inhibitor-enzyme complexes at atomic resolution .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.